BENGHE Foundational & Exploratory

Check Availability & Pricing

Carcinogenicity and toxicity of vinyl bromide
exposure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vinyl bromide

Cat. No.: B1203149

An In-depth Technical Guide on the Carcinogenicity and Toxicity of Vinyl Bromide Exposure

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl bromide (VB), an organobromine compound used in polymer manufacturing and as a
flame retardant, is classified as a probable human carcinogen (Group 2A) by the International
Agency for Research on Cancer (IARC).[1][2] This classification is primarily based on sufficient
evidence from animal studies, which demonstrate a dose-dependent increase in tumors,
particularly liver angiosarcomas, following inhalation exposure.[1][2] The mechanism of
carcinogenicity is well-understood and involves metabolic activation by cytochrome P450
enzymes to reactive intermediates that form promutagenic DNA adducts.[3][4] This guide
provides a comprehensive overview of the current knowledge on vinyl bromide's
toxicokinetics, carcinogenicity, and toxicity, with a focus on quantitative data, experimental
methodologies, and the underlying molecular pathways.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion

Vinyl bromide is readily absorbed into the body following inhalation.[1][4] Animal studies in
rats indicate an 11-fold accumulation in the body compared to the concentration in the inhaled
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air.[1] Once absorbed, it is distributed throughout the body, with the liver being the primary site
of metabolism.[5]

Metabolism: The metabolism of vinyl bromide is a critical step in its toxicity and is primarily
mediated by the cytochrome P450 enzyme CYP2EL1 in hepatocytes.[4][6] This process is
saturable; in rats, metabolic saturation occurs at exposure concentrations greater than 55 ppm
(~240 mg/m3).[4][6][7]

The metabolic pathway involves two key steps:

o Epoxidation: Vinyl bromide is oxidized to a highly reactive epoxide intermediate,
bromoethylene oxide.[6][7]

o Rearrangement: Bromoethylene oxide can spontaneously rearrange to form 2-
bromoacetaldehyde.[1][6][8]

Both bromoethylene oxide and 2-bromoacetaldehyde are reactive electrophiles that can
covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to
cellular damage and genetic mutations.[4][7]

Excretion: Metabolites of vinyl bromide are primarily excreted in the urine.[9] At higher
exposure concentrations that exceed the metabolic capacity, the parent compound is exhaled
unchanged.[9]

Mechanism of Carcinogenicity

The carcinogenic effects of vinyl bromide are directly linked to its metabolic activation. The
process follows a genotoxic mechanism initiated by the formation of DNA adducts.[3][8]

o Metabolic Activation: As detailed above, CYP2E1 metabolizes vinyl bromide into
bromoethylene oxide and 2-bromoacetaldehyde.[3][6]

o DNA Adduct Formation: These reactive metabolites alkylate DNA bases, forming several
adducts.[3][7] The most significant of these are the cyclic etheno adducts, such as 1,N°-
ethenoadenosine and 3,N*-ethenocytidine.[2][3][6] These adducts are identical to those
formed by the known human carcinogen vinyl chloride.[1][10] Bromoethylene oxide is
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considered the major DNA binding agent, while 2-bromoacetaldehyde is the primary protein
alkylating agent.[8]

o Mutagenesis: Etheno adducts are promutagenic because they disrupt the normal base-
pairing during DNA replication, leading to mutations, primarily base-pair substitutions.[3][11]
For instance, these adducts can cause G:C to A:T transitions and A:T to G:C transversions.
[12]

» Tumor Initiation: If these mutations occur in critical genes that regulate cell growth, such as
proto-oncogenes (e.g., ras) or tumor suppressor genes (e.g., p53), they can lead to the
initiation of cancer.[3]

The following diagram illustrates the metabolic activation and carcinogenic pathway of vinyl
bromide.
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Caption: Metabolic activation and genotoxic pathway of vinyl bromide.

Carcinogenicity Data

While no epidemiological data on the carcinogenicity of vinyl bromide in humans are
available, there is sufficient evidence in experimental animals.[1][2] The primary evidence
comes from a comprehensive inhalation study in rats.

Table 1: Summary of Tumor Incidence in Rats Exposed
to Vinyl Bromide by Inhalation

Data from a 104-week study in Sprague-Dawley rats. The highest dose group (1250 ppm) was
terminated at 72 weeks due to high mortality.[6]
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10 ppm 50 ppm 250 ppm 1250 ppm

Tumor Control (0
Sex (44 (220 (1100 (5500

Type ppm)

mg/m?) mg/m?) mg/m?3) mg/m?3)
Liver
_ 7/120 36/120 61/120 43/120
Angiosarco  Male 0/144

(p<0.025) (p<0.001) (p<0.001) (p<0.001)
ma

10/120 50/120 61/120 41/120

Female 1/144

(p<0.01) (p<0.01) (p<0.01) (p<0.01)

Zymbal
Gland Male 0/144 1/120 11/120 25/120 12/120
Carcinoma
Female 0/144 2/120 8/120 18/120 10/120
Hepatocell
ular
Not
Adenoma Male N Increased Increased Increased Increased
specified
&
Carcinoma
Not
Female N Increased Increased Increased Increased
specified

The study demonstrated a clear dose-related increase in the incidence of liver angiosarcomas
and Zymbal gland carcinomas.[1][2][6] An increased incidence of hepatocellular adenomas and
carcinomas was also noted.[4][6] In contrast, limited studies in female mice via skin application
or subcutaneous injection did not find evidence of tumor induction.[1][6]

Toxicity Profile
Genotoxicity

Consistent with its mechanism of action, vinyl bromide is genotoxic in multiple experimental
systems.[8]
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Table 2: Summary of Genotoxicity Studies for Vinyl

Bromide
Endpoint Test System Results Reference(s)
Salmonella Mutagenic with and
Gene Mutation typhimurium (Ames without metabolic [L][2][8][13]
test) activation
) ) Drosophila ]
Somatic Mutation Mutagenic [1112][8]

melanogaster

Induced significant

DNA damage in
DNA Damage (Comet

CD-1 Mice (in vivo) stomach, liver, kidney,  [6][8]
Assay)
bladder, lung, and
brain
o Calf Thymus DNA (in Covalent binding
DNA Binding [13]

vitro) observed

Acute and Chronic Non-Cancer Toxicity

The liver is the primary target organ for both acute and chronic non-cancer toxicity of vinyl
bromide.[5]

Human Exposure: In humans, high concentrations of vinyl bromide can cause central nervous
system (CNS) effects such as dizziness, disorientation, and sleepiness.[5] It is also an eye and
skin irritant, and rapid evaporation of the liquid can cause frostbite-type burns.[1][14]

Animal Studies:

e Acute Exposure: High-concentration inhalation exposure in rats has resulted in liver and
kidney damage, as well as neurological effects like hypoactivity and drowsiness.[5]

» Chronic Exposure: Long-term inhalation exposure in rats primarily damages the liver,
causing hypertrophy and the formation of basophilic and eosinophilic foci.[5] Elevated liver
and kidney weights have also been observed.[5]
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Table 3: Quantitative Toxicity Values

Value/Concent

Value Species Endpoint . Reference(s)
ration
Liver
RfC (Reference hypertrophy,
( ) Rat P p Y ] 0.003 mg/m3 [5]
Concentration) basophilic/eosino
philic foci
Oral LDso (Lethal )
Rat Mortality 500 mg/kg [14][15]
Dose, 50%)
22 mg/m3
ACGIH TLV-TWA Occupational (Animal
Human o ] [1]
(8-hr) Exposure Limit Carcinogen
Notation)

Experimental Protocols
Key Carcinogenicity Bioassay: Inhalation Exposure in
Rats

The pivotal study establishing the carcinogenicity of vinyl bromide was a long-term inhalation
bioassay.[6]

Objective: To evaluate the carcinogenic potential of vinyl bromide in rats following chronic
inhalation exposure.

Methodology:

o Test System: Groups of 120 male and 120 female Sprague-Dawley rats, approximately 9-10
weeks old. A control group of 144 males and 144 females was used.[6]

e Test Substance Administration: Whole-body inhalation exposure to vinyl bromide (purity >
99.9%).[6]

e Exposure Concentrations: 0 (control), 10, 50, 250, or 1250 ppm.[6]
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o Exposure Duration and Schedule: 6 hours per day, 5 days per week, for 104 weeks.[6]

o Early Termination: The highest dose group (1250 ppm) was terminated at 72 weeks due to
50-60% mortality.[6]

e Endpoints Evaluated:
o Clinical signs of toxicity and mortality.
o Complete gross necropsy on all animals.
o Histopathological examination of all major tissues and organs.
 Statistical Analysis: Tumor incidences were assessed using the chi-squared (x?) test.[6]

The following diagram provides a simplified workflow for this experimental protocol.
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Caption: Workflow for a chronic inhalation carcinogenicity study.

Genotoxicity Assays

e Salmonella typhimurium (Ames Test): This bacterial reverse mutation assay tests the ability
of a chemical to induce mutations in different strains of S. typhimurium. Vinyl bromide was
tested with and without an external metabolic activation system (S9 mix from rat liver) to
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mimic mammalian metabolism. A positive result, indicated by a significant increase in the
number of revertant colonies compared to the control, was observed for vinyl bromide.[13]

o Drosophila melanogaster Somatic Mutation Assay: This assay detects the induction of
somatic mutations in the fruit fly. Larvae were exposed to vinyl bromide gas, and adult flies
were later scored for phenotypic changes (e.g., eye or wing spots) indicative of mutational
events. Vinyl bromide was shown to induce such mutations.[1][10]

Conclusion

The evidence for the carcinogenicity and toxicity of vinyl bromide is substantial and
mechanistically well-defined. Animal studies, particularly in rats, have conclusively
demonstrated its ability to induce malignant tumors in a dose-dependent manner, with the liver
being a primary target.[4][6] The genotoxic mechanism, involving metabolic activation to DNA-
reactive intermediates, is analogous to that of vinyl chloride, a known human carcinogen.[3][4]
The available quantitative data on tumor incidence and non-cancer toxicity provide a basis for
risk assessment and the establishment of occupational exposure limits.[1][5] For professionals
in research and drug development, it is crucial to recognize vinyl bromide as a potent
genotoxic carcinogen and to handle it with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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